An In-depth Technical Guide to Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (CAS 77168-84-4)
An In-depth Technical Guide to Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (CAS 77168-84-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, a distinct heterocyclic compound, resides within the pyrazinone family, a class of molecules that has garnered significant interest in medicinal chemistry. Pyrazinone derivatives are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] This technical guide serves as a comprehensive resource on Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, providing a detailed exploration of its chemical identity, synthesis, and characterization. While specific biological data for this exact molecule is limited in publicly available literature, this guide will also delve into the known biological activities of structurally related dihydropyrazinone and pyrazinone compounds to offer insights into its potential therapeutic applications. This document is intended to be a foundational tool for researchers and professionals in drug discovery and development, facilitating further investigation into this promising chemical entity.
Chemical Identity and Properties
Chemical Structure:
Figure 1: Chemical structure of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate.
Nomenclature and Identifiers:
| Identifier | Value |
| CAS Number | 77168-84-4 |
| IUPAC Name | Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate |
| Molecular Formula | C₇H₈N₂O₃ |
| SMILES | C(OC)(=O)C=1N=C(C)C(=O)NC1[2] |
| InChI | InChI=1S/C7H8N2O3/c1-4-6(10)8-3-5(9-4)7(11)12-2/h3H,1-2H3,(H,8,10)[2] |
| InChIKey | JCMZXOQWHTZUFP-UHFFFAOYSA-N[3] |
Synthesis and Characterization
Representative Synthetic Workflow:
A plausible synthetic route to the title compound could be envisioned through the condensation of a substituted α-amino amide with a 1,2-dicarbonyl compound, a common strategy for constructing the pyrazinone ring.[5]
Figure 2: Generalized synthetic workflow for pyrazinone derivatives.
Characterization:
The structural elucidation of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the methoxy protons of the ester, and the proton on the dihydropyrazine ring. The chemical shifts and coupling patterns would be indicative of their electronic environment and proximity to other protons.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule, with characteristic signals for the carbonyl carbons of the ester and the pyrazinone ring, the sp² and sp³ hybridized carbons of the ring, and the methyl and methoxy carbons.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:
-
C=O stretching vibrations for the ester and the amide-like carbonyl group in the pyrazinone ring.
-
N-H stretching and bending vibrations.
-
C-N stretching vibrations.
-
C-O stretching of the ester group.
-
C-H stretching and bending vibrations of the methyl and methoxy groups.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The molecular ion peak corresponding to the exact mass of C₇H₈N₂O₃ would be expected.
While specific spectral data for the title compound is not available, data for structurally related compounds can provide a reference for expected spectral features. For instance, the ¹H NMR spectrum of a related tetrahydropyrimidine derivative shows characteristic signals for the NH protons, aromatic protons, and methyl and ester functional groups.[6]
Potential Biological Activities and Therapeutic Applications
Although direct biological studies on Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate are not extensively reported, the broader class of pyrazinone and dihydropyridine derivatives has been the subject of significant research, revealing a wide range of biological activities.
3.1. Anticancer and Cytotoxic Potential
Numerous studies have demonstrated the cytotoxic effects of pyrazinone and dihydropyridine derivatives against various cancer cell lines.[7][8] The mechanisms of action are often multifaceted and can involve the induction of apoptosis through mitochondrial pathways and the inhibition of key enzymes involved in cell proliferation.[7]
-
Cytotoxicity in Breast Cancer Cells: Certain octahydropyrazin[2,1-a:5,4-a']diisoquinoline derivatives have shown potent cytotoxic activity against human breast cancer cells (MDA-MB-231 and MCF-7), with evidence suggesting apoptosis induction via both mitochondrial and external pathways.[7]
-
Activity in Colorectal Cancer Cells: Novel dihydropyridine carboxylic acid derivatives have exhibited cytotoxic effects against the HCT-15 human colorectal adenocarcinoma cell line.[8]
3.2. Enzyme Inhibition
The pyrazinone scaffold is a common feature in various enzyme inhibitors, suggesting that Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate may also possess such properties.
-
Kinase Inhibition: Pyrazine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Imidazo[1,2-a]pyrimidine-2-carboxamides, which share some structural similarities with the pyrazinone core, have been identified as potent and selective DPP-4 inhibitors, a target for type 2 diabetes treatment.
-
Deubiquitinating Enzyme (DUB) Inhibition: A 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile derivative has been identified as an inhibitor of ubiquitin-specific proteases (USPs), a family of enzymes involved in protein degradation and signaling pathways.
Hypothetical Signaling Pathway Inhibition:
Based on the activities of related compounds, Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate could potentially interfere with cell signaling pathways crucial for cancer cell survival and proliferation.
Figure 3: Hypothetical inhibition of a generic cell signaling pathway by Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate.
Safety and Handling
General Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust, fumes, gas, mist, or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves, a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion and Future Directions
Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate represents an intriguing yet underexplored member of the pyrazinone family. While its specific biological profile remains to be fully elucidated, the extensive research on related dihydropyrazinone and pyrazinone derivatives highlights the potential of this scaffold in medicinal chemistry. The established cytotoxic and enzyme-inhibitory activities of analogous compounds provide a strong rationale for the investigation of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate as a potential therapeutic agent.
Future research should focus on:
-
Developing and optimizing a robust synthetic protocol for the title compound.
-
Comprehensive spectroscopic characterization to establish a definitive analytical profile.
-
In-depth biological evaluation, including screening for anticancer activity against a panel of human cancer cell lines and assessment of its inhibitory potential against relevant enzymatic targets.
-
Structure-activity relationship (SAR) studies of a library of related derivatives to identify key structural features for enhanced potency and selectivity.
This technical guide provides a solid foundation for initiating such investigations, with the aim of unlocking the full therapeutic potential of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate and its derivatives.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Anticholinesterase and Antidiabetic Inhibitory Activities, and Molecular Docking of Novel Fluorinated Sulfonyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]

